
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole (abbreviated as 2-AMTMO) is an organic compound that has been used in a variety of scientific applications. It is a member of the oxazole family, a class of compounds that are characterized by their nitrogen-oxygen heterocyclic ring structure. 2-AMTMO has been studied for its potential use in synthetic organic chemistry and biochemistry. In particular, its reactivity and properties have been investigated for the purpose of synthesizing novel compounds and studying the mechanisms of their biological activities.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Synthesis of Extended Oxazoles : Oxazole derivatives, including 2-(azidomethyl)oxazoles, serve as reactive scaffolds for synthetic elaboration. These compounds facilitate a range of substitution reactions, showcasing their versatility in organic synthesis (Patil & Luzzio, 2016).
Efficient Multistep Synthesis : A three-step protocol developed for producing 2-(azidomethyl)oxazoles from vinyl azides via continuous-flow process demonstrates their potential in streamlined chemical synthesis. This method highlights the utility of azido oxazoles as building blocks in organic chemistry (Rossa et al., 2018).
Biological and Pharmacological Potential
Antitubulin Agents : Oxazole derivatives, including those related to the query compound, have been evaluated for their antiproliferative activity against cancer cell lines. They act as antimitotic agents, interfering with microtubule formation, indicating their potential as cytotoxic drugs for cancer treatment (Romagnoli et al., 2017).
Antiproliferative Activity : Novel oxazole derivatives have shown significant antiproliferative activity in vitro, comparing favorably with known cytotoxic agents. These findings underscore the therapeutic potential of oxazole compounds in cancer treatment (Liu et al., 2009).
General Insights on Oxazoles
Versatile Biological Activities : Oxazoles are known for their wide range of biological activities, making them attractive targets for medicinal chemistry. Their ability to bind various enzymes and receptors due to their heterocyclic structure allows for diverse pharmacological applications (Zhang, Zhao, & Zhou, 2018).
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-18-9-4-8(5-10(19-2)13(9)20-3)11-6-15-12(21-11)7-16-17-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOACWJCFLSLYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
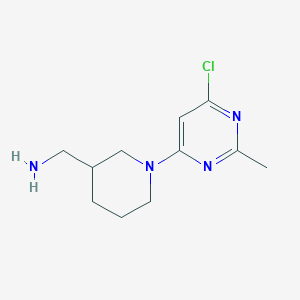
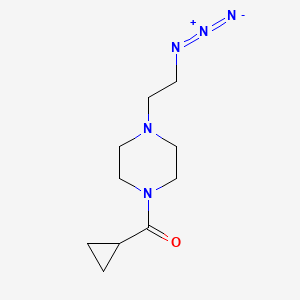
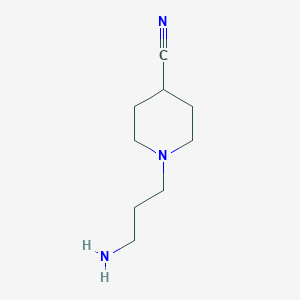
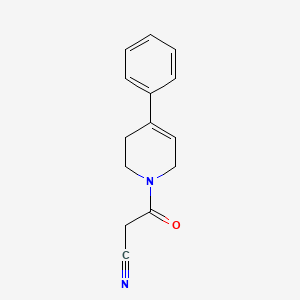
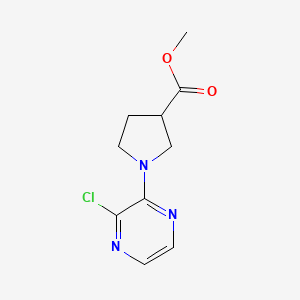
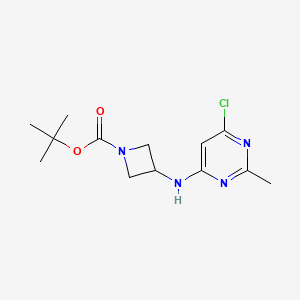
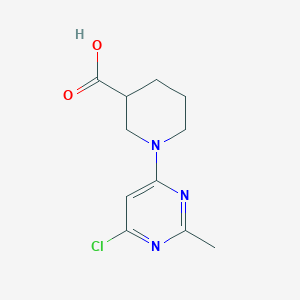
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)




![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
